3,4-Dichlorobenzamide

Overview

Description

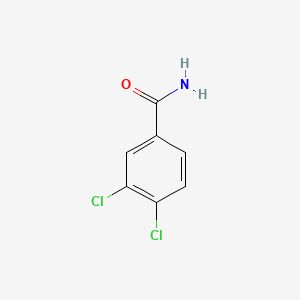

3,4-Dichlorobenzamide (CAS: 2670-38-4; molecular formula: C₇H₅Cl₂NO) is a chlorinated benzamide derivative widely used in organic synthesis and pharmaceutical research. It is a crystalline powder with a melting point of 144°C and a molecular weight of 190.02 g/mol . The compound features a benzamide core substituted with chlorine atoms at the 3- and 4-positions, which enhance its reactivity and ability to participate in halogen bonding interactions. Its primary applications include serving as a precursor in the synthesis of neuroprotective agents, anticonvulsants, and opioid derivatives .

Preparation Methods

Preparation Methods

The preparation of 3,4-dichlorobenzamide can be categorized into several distinct methods based on the reagents and conditions used. Below are the primary methods reported in the literature.

Synthesis via Oxalyl Chloride and 3,4-Dichlorobenzoic Acid

This method involves a two-step reaction process:

Formation of 3,4-Dichlorobenzoyl Chloride :

- Reagents : 3,4-Dichlorobenzoic acid and oxalyl chloride.

- Conditions : The reaction is carried out in N,N-dimethylformamide (DMF) at temperatures ranging from 0°C to 25°C for approximately 12 hours.

- Yield : Approximately 84.44% after purification.

-

- Reagents : The resulting acyl chloride is treated with ammonium hydroxide in dichloromethane.

- Conditions : This step is conducted at 0°C for about 1 hour.

- Final Product : The compound crystallizes as a white solid upon filtration and washing with water.

The overall reaction can be summarized as follows:

$$

\text{3,4-Dichlorobenzoic Acid} + \text{Oxalyl Chloride} \rightarrow \text{3,4-Dichlorobenzoyl Chloride} \rightarrow \text{this compound}

$$

Alternative Synthesis Routes

Other methods have been explored for the synthesis of this compound:

Direct Reaction with Ammonium Hydroxide :

- In some studies, direct treatment of 3,4-dichlorobenzoic acid with ammonium hydroxide in appropriate solvents has been reported.

- This method may yield lower purities compared to the oxalyl chloride route but can be simpler and more cost-effective.

-

- Another approach involves using dimethylamine instead of ammonium hydroxide during the synthesis process.

- This variation can lead to different by-products and requires careful optimization of conditions to achieve high yields.

Reaction Conditions and Yields

The following table summarizes key parameters for the synthesis of this compound via different methods:

| Method | Reagents | Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|---|---|

| Oxalyl Chloride + 3,4-Dichlorobenzoic Acid | Oxalyl Chloride, DMF | 0 to 25 | 12 | ~84.44 |

| Ammonium Hydroxide + DCM | Ammonium Hydroxide, DCM | 0 | 1 | Variable |

| Dimethylamine + KOH | Dimethylamine, KOH | ~5 | ~0.5 | ~95 |

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichlorobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products:

Substitution: Products depend on the nucleophile used, such as 3,4-dichloroaniline when ammonia is used.

Reduction: 3,4-dichloroaniline.

Oxidation: 3,4-dichlorobenzoic acid.

Scientific Research Applications

Pharmacological Applications

1.1 Anticonvulsant Activity

One of the notable pharmacological applications of 3,4-Dichlorobenzamide is its role as a potent anticonvulsant agent. Research has shown that derivatives of this compound, such as U-54494A (3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzamide), exhibit significant anticonvulsant properties without causing analgesic or sedative effects. These compounds interact with voltage-gated sodium channels, blocking them in a use-dependent manner, which is crucial for their efficacy in preventing seizures .

1.2 Neuropharmacological Studies

The metabolites of this compound have also been identified as active agents that contribute to its long-lasting anticonvulsant effects. Studies indicate that these metabolites maintain activity even after the parent compound's concentration decreases in the brain, suggesting a complex metabolic pathway that enhances therapeutic outcomes .

Environmental Chemistry Applications

2.1 Pesticide Residue Analysis

This compound is relevant in environmental chemistry due to its association with pesticide residues. It is a metabolite of propyzamide, a herbicide used to control weeds in various crops. Analytical methods have been developed to detect and quantify residues of this compound in agricultural products and environmental samples. These methods often utilize gas chromatography coupled with mass spectrometry for high sensitivity and specificity .

2.2 Electrochemical Degradation Studies

Recent studies have focused on the electrochemical degradation of this compound and related compounds. Research indicates that advanced oxidation processes can effectively degrade these substances in wastewater treatment scenarios. For instance, electrochemical oxidation techniques have demonstrated the ability to break down this compound into less harmful intermediates, highlighting its significance in environmental remediation efforts .

Analytical Methodologies

3.1 Detection Methods

Various analytical methodologies have been employed to study and quantify this compound:

- Gas Chromatography-Mass Spectrometry (GC-MS) : This method is widely used for detecting pesticide residues in food and environmental samples due to its sensitivity and accuracy.

- High-Performance Liquid Chromatography (HPLC) : HPLC techniques are employed to analyze the degradation products formed during the electrochemical treatment of this compound .

3.2 Case Studies

- A study conducted on the persistence of this compound in agricultural settings revealed significant residue levels in crops after the application of propyzamide-based herbicides. This finding underscores the need for effective monitoring strategies to ensure food safety .

- Another investigation into the electrochemical degradation pathways identified key intermediates formed during the breakdown of this compound, providing insights into its environmental fate and potential toxicity .

Mechanism of Action

The mechanism of action of 3,4-dichlorobenzamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes. For example, its herbicidal properties are attributed to its ability to interfere with the synthesis of essential biomolecules in plants, leading to growth inhibition and cell death .

Comparison with Similar Compounds

The structural and functional versatility of 3,4-dichlorobenzamide has led to the development of numerous derivatives. Below is a detailed comparison of key analogs, highlighting their structural variations, pharmacological activities, and physicochemical properties.

Neuroprotective Derivatives

N-(1H-Benzo[d]imidazol-2-yl)-3,4-dichlorobenzamide (Compound 21)

- Structure : Incorporates a benzimidazole ring (C₁₄H₉Cl₂N₃O).

- Activity : Exhibits neuroprotective effects by targeting metabotropic glutamate receptor 5 (mGluR5).

- Key Data : NMR studies confirm aromatic proton signals at δ 7.28–8.68 ppm, indicative of strong π-π stacking interactions .

- Advantage Over Parent Compound : The benzimidazole moiety enhances receptor binding affinity and metabolic stability.

Cyclopentaquinoline-Dichlorobenzamide Hybrids (Compounds 2a–2c)

- Structure : Hybrids with variable dichlorobenzamide conformations (bent vs. extended).

- Activity : Show neuroprotection via interactions with acetylcholinesterase (e.g., CH-π interactions with Trp231 and hydrophobic pockets).

- Key Finding : Compound 2c’s extended conformation allows hydrogen bonding at the enzyme entrance, improving inhibitory potency compared to this compound .

Anticonvulsant Derivatives

U-54494A and Metabolites (U-83892E, U-83894A)

- Structure: U-54494A: Cyclohexyl and pyrrolidinyl substituents (C₁₉H₂₅Cl₂N₂O). Metabolites: Retain this compound core with amino/methylamino-cyclohexyl groups.

- Activity : U-54494A is a potent anticonvulsant, while its metabolites exhibit prolonged activity due to slower clearance .

- Key Difference : The cyclohexyl group in U-54494A enhances blood-brain barrier penetration compared to the parent compound.

Opioid Derivatives

AH-7921 (3,4-Dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide)

- Structure: Dimethylaminocyclohexylmethyl substituent (C₁₇H₂₃Cl₂N₂O).

- Risk Profile : Unlike this compound, AH-7921 is associated with severe health risks, including respiratory depression and fatal overdoses .

Structural Analogs with Halogen Variations

N-{2-[(2E)-2-(2-Bromobenzylidene)hydrazino]-2-oxoethyl}-3,4-dichlorobenzamide

- Structure : Bromobenzylidene-hydrazine substituent (C₁₆H₁₂BrCl₂N₃O₂).

- Molecular Weight : 429.095 g/mol, significantly higher than the parent compound.

3,4-Dichloro-N-(3-chloro-4-methylphenyl)benzamide

- Structure: Additional chloro-methylphenyl group (C₁₄H₁₀Cl₃NO).

- Physicochemical Impact : Increased lipophilicity (logP) and molecular weight (314.59 g/mol) compared to this compound .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Pharmacological Activity |

|---|---|---|---|---|

| This compound | C₇H₅Cl₂NO | 190.02 | None (parent compound) | Synthetic precursor |

| Compound 21 | C₁₄H₉Cl₂N₃O | 306.15 | Benzimidazole | Neuroprotection (mGluR5) |

| U-54494A | C₁₉H₂₅Cl₂N₂O | 376.32 | Pyrrolidinyl-cyclohexyl | Anticonvulsant |

| AH-7921 | C₁₇H₂₃Cl₂N₂O | 342.29 | Dimethylaminocyclohexylmethyl | Opioid agonist |

| N-{2-...-hydrazino} derivative | C₁₆H₁₂BrCl₂N₃O₂ | 429.09 | Bromobenzylidene-hydrazine | Halogen-enhanced binding |

Key Research Findings

- Structural Flexibility : Substitutions on the benzamide core (e.g., benzimidazole, cyclohexyl, or bromophenyl groups) dictate target specificity and pharmacokinetics .

- Toxicity vs.

- Conformational Influence : Extended vs. bent conformations in hybrids alter enzyme interactions, emphasizing the role of 3D structure in drug design .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3,4-dichlorobenzamide in laboratory settings?

The synthesis of this compound typically involves reacting 3,4-dichlorobenzoyl chloride with aqueous ammonia under controlled conditions. A validated method includes dissolving 3,4-dichlorobenzoyl chloride (0.5 mol) in dichloromethane, followed by slow addition of 28% aqueous ammonia at 0°C. After stirring at room temperature for 2 hours, the crude product is filtered and recrystallized from hexane, yielding ~93% purity . Alternative routes may use thionyl chloride in chlorobenzene for dehydration, achieving high yields (80–93%) after refluxing and recrystallization .

Q. What analytical techniques are recommended for confirming the purity and structure of this compound?

Structural confirmation requires a combination of techniques:

- Nuclear Magnetic Resonance (NMR): Proton (¹H) and carbon (¹³C) NMR resolve chlorine-substituted aromatic protons (δ 7.35–7.21 ppm) and carbonyl signals (C=O at ~168 ppm) .

- Infrared Spectroscopy (IR): Key peaks include N-H stretching (~3300 cm⁻¹) and amide C=O (~1650 cm⁻¹) .

- Melting Point Analysis: Pure this compound exhibits a melting point of 74–75°C, consistent with literature standards .

Q. How can researchers design experiments to assess the reactivity of this compound in nucleophilic substitution reactions?

Reactivity studies often involve reacting this compound with substituted amines or alcohols. For example, refluxing with thionyl chloride (SOCl₂) in chlorobenzene generates 3,4-dichlorobenzonitrile, a precursor for further functionalization . Kinetic studies under varying temperatures (e.g., 60–100°C) and solvent polarities (DMF vs. toluene) can elucidate reaction mechanisms .

Advanced Research Questions

Q. How can conflicting crystallographic data between dichlorobenzamide derivatives be resolved?

Discrepancies in crystal structures (e.g., unit cell parameters or space groups) require re-evaluation via high-resolution X-ray diffraction. For instance, 3,5-dichloro-N-(2-chlorophenyl)benzamide crystallizes in a triclinic system (space group Pī, Z=2), while the 4-chlorophenyl derivative adopts a monoclinic lattice (Pn, Z=4). Cross-validation with computational models (e.g., density functional theory) and thermal ellipsoid analysis improves structural accuracy .

Q. What experimental strategies effectively track environmental degradation products of this compound?

Advanced methods include:

- High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): Detects metabolites like 2,6-dichlorobenzamide in environmental matrices (e.g., soil, water) at sub-ppb levels .

- Isotopic Labeling: Using deuterated analogs (e.g., 4-Chlorobenzamide-2,3,5,6-d₄) to trace degradation pathways via mass shifts in fragmentation patterns .

- Microbial Consortia Analysis: Co-culturing Aminobacter sp. MSH1 with native sand filter bacteria enhances mineralization efficiency by 40%, as shown via ¹⁴C-labeled BAM degradation studies .

Q. How can computational modeling optimize the study of this compound’s interactions with biological targets?

Molecular docking (e.g., using ChemBio3D Ultra) predicts binding affinities to receptors like EGFR kinase (PDB:1M17). Key steps include:

- Ligand Preparation: Energy minimization of this compound derivatives using MMFF94 force fields.

- Binding Site Analysis: Identifying residues (e.g., Lys721, Asp831) critical for hydrogen bonding and hydrophobic interactions .

- Free Energy Calculations: Molecular dynamics simulations (50 ns) assess stability of ligand-receptor complexes .

Q. What challenges arise in detecting trace metabolites of this compound in biological systems?

Challenges include matrix interference in complex samples (e.g., plant tissues) and low metabolite concentrations. Solutions involve:

- Solid-Phase Extraction (SPE): Using C18 cartridges to pre-conjugate analytes from cucumber extracts, achieving recovery rates >85% .

- Derivatization: Converting polar metabolites (e.g., hydroxylated derivatives) to volatile trimethylsilyl ethers for GC-MS analysis .

Q. Methodological Notes

- Cross-Validation: Always corroborate spectral data (NMR/IR) with crystallographic or computational results to avoid misassignment .

- Environmental Sampling: Use isotopically labeled internal standards (e.g., ¹³C-BAM) to correct for matrix effects in LC-MS workflows .

- Ethical Compliance: Ensure in vitro studies adhere to regulatory guidelines (e.g., no in vivo testing without approval) .

Properties

IUPAC Name |

3,4-dichlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XURBWYCGQQXTHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00181207 | |

| Record name | 3,4-Dichlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2670-38-4 | |

| Record name | 3,4-Dichlorobenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002670384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2670-38-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23779 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dichlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.